molecular formula C43H70O15 B14780784 Astrasieversianin-VII

Astrasieversianin-VII

Cat. No.: B14780784
M. Wt: 827.0 g/mol
InChI Key: SMZYCXAYGPGYRS-FPNQNPKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Astrasieversianin-VII is typically isolated from the hairy root culture of Astragalus membranaceus. The extraction process involves the use of solvents such as ethyl acetate and n-butanol to obtain the compound from the plant material . The compound is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Astragalus membranaceus followed by extraction and purification processes. The use of advanced chromatographic methods ensures the high purity of the compound, which is essential for its application in research and potential therapeutic uses .

Chemical Reactions Analysis

Types of Reactions

Astrasieversianin-VII undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Astrasieversianin-VII has a wide range of scientific research applications, including:

Mechanism of Action

Astrasieversianin-VII exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes involved in bone metabolism, leading to the promotion of osteogenesis. The compound also modulates inflammatory pathways, contributing to its potential anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Astrasieversianin-II
  • Astrasieversianin-IV
  • Astrasieversianin-VIII
  • Cyclogaleginoside A
  • Dehydrosoyasaponin I
  • Soyasaponin I

Uniqueness

Astrasieversianin-VII is unique due to its specific molecular structure and its potent osteogenic properties. Compared to other similar compounds, it has shown a higher efficacy in promoting bone formation and modulating inflammatory responses .

Properties

Molecular Formula

C43H70O15

Molecular Weight

827.0 g/mol

IUPAC Name

[3,5-dihydroxy-2-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate

InChI

InChI=1S/C43H70O15/c1-20(45)54-32-22(47)18-53-35(31(32)51)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-36-30(50)29(49)28(48)24(17-44)56-36/h21-36,44,46-52H,9-19H2,1-8H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,39-,40+,41-,42+,43-/m1/s1

InChI Key

SMZYCXAYGPGYRS-FPNQNPKRSA-N

Isomeric SMILES

CC(=O)OC1C(COC(C1O)OC2CC[C@]34C[C@]35CC[C@@]6(C(C(C[C@]6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)[C@]8(CCC(O8)C(C)(C)O)C)C)O

Canonical SMILES

CC(=O)OC1C(COC(C1O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O

Origin of Product

United States

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